

In-Depth Technical Guide on the Physicochemical Properties of CAS 55808-53-2

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Compound of Interest

Compound Name: *N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide*

CAS No.: 55808-53-2

Cat. No.: B5361756

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Executive Summary

In the landscape of modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the pharmacokinetic and pharmacodynamic success of lead compounds. CAS 55808-53-2, chemically identified as **N-(5-methyl-3-isoxazolyl)-1-piperidinecarboxamide**^[1], is a highly specialized urea-linked bifunctional scaffold. By coupling a lipophilic piperidine ring with a 5-methylisoxazole moiety via a urea linkage, this molecule serves as a versatile pharmacophore. This whitepaper provides an authoritative, in-depth analysis of its structural descriptors, physicochemical profile, and the analytical methodologies required to validate its integrity in drug discovery workflows.

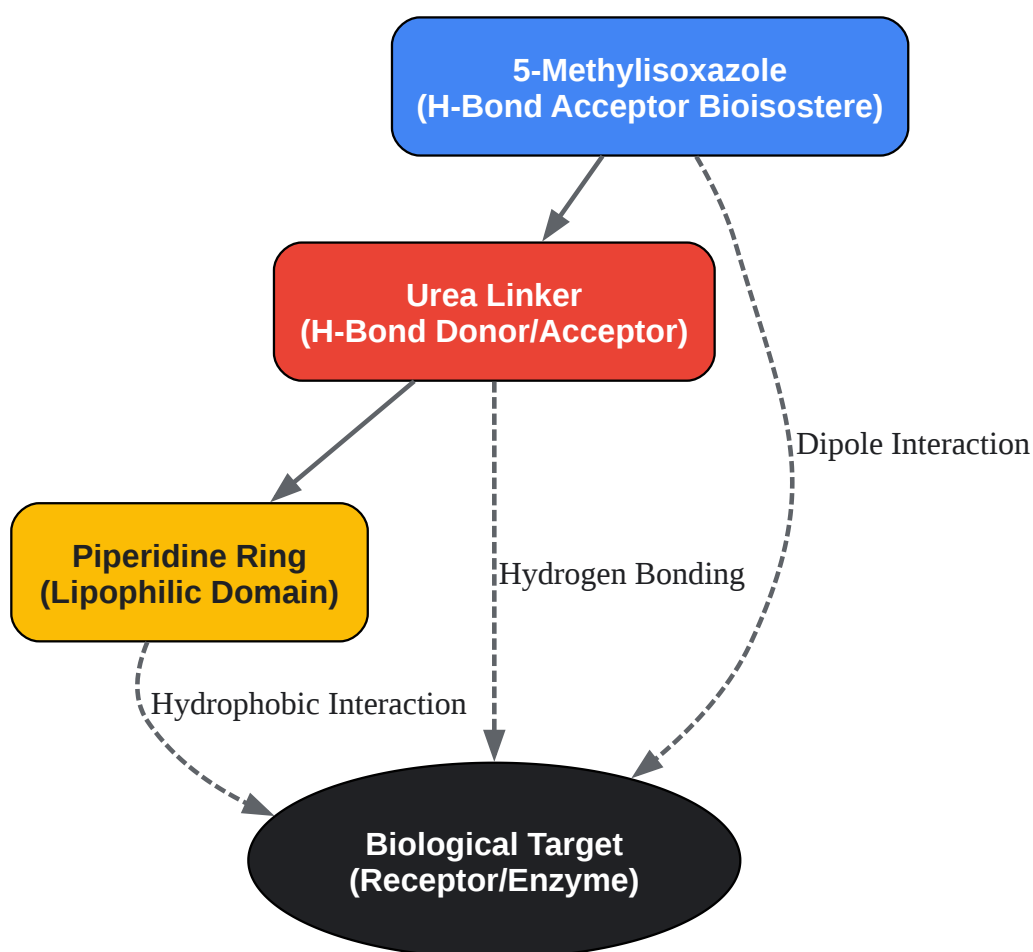
Structural Analysis & Molecular Descriptors

The structural architecture of CAS 55808-53-2 (Molecular Formula: $C_{10}H_{15}N_3O_2$) is defined by three distinct domains, each contributing specific physicochemical behaviors:

- **The Piperidine Ring:** A saturated, six-membered nitrogenous heterocycle. While typically highly basic, its incorporation into a urea linkage completely delocalizes the nitrogen lone

pair into the carbonyl π -system, rendering it non-basic at physiological pH.

- The Urea Linker: A rigid, planar motif that acts as both a potent hydrogen-bond donor (N-H) and acceptor (C=O). Ureas are frequently employed as metabolically stable bioisosteres for amides and thioureas[2][3].
- The 5-Methylisoxazole Ring: An electron-deficient aromatic heterocycle. The isoxazole ring is a classical bioisostere for esters and amides, offering improved metabolic stability against hydrolytic enzymes while maintaining critical dipole interactions with biological targets.



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Pharmacophoric mapping of CAS 55808-53-2 illustrating target binding interactions.

Physicochemical Profiling

Understanding the physicochemical parameters of CAS 55808-53-2 is critical for predicting its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. The urea linkage significantly increases the Topological Polar Surface Area (TPSA) compared to simple amines, while the piperidine ring ensures adequate lipophilicity (LogP) for membrane permeation.

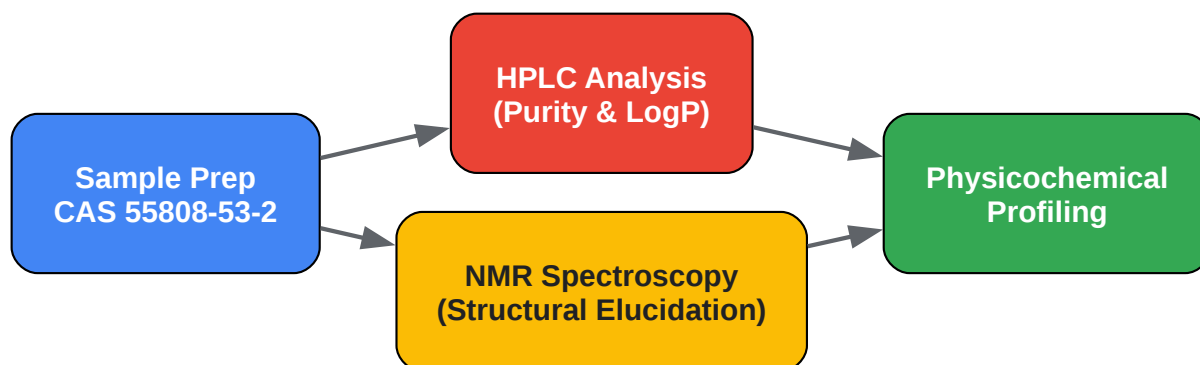
Quantitative Data Summary

The following table summarizes the core physicochemical properties of CAS 55808-53-2^[1]:

Property	Value	Mechanistic Implication
Molecular Weight	209.25 g/mol	Highly ligand-efficient; well within Lipinski's Rule of 5 limits.
Formula	C ₁₀ H ₁₅ N ₃ O ₂	Balances carbon-heavy lipophilicity with heteroatom polarity.
InChIKey	UPEYIHRESJNHPG-UHFFFAOYSA-N	Standardized identifier for cheminformatics database querying.
LogP (Predicted)	-1.8 - 2.2	Optimal lipophilicity for passive cellular membrane permeability.
TPSA	58.4 Å ²	Excellent range for oral bioavailability and potential BBB penetration.
Hydrogen Bond Donors	1 (Urea N-H)	Facilitates highly directional target engagement.
Hydrogen Bond Acceptors	3 (C=O, Isoxazole N, O)	Promotes solubility and interactions with kinase hinge regions.

Experimental Methodologies

To ensure the scientific integrity of CAS 55808-53-2 batches prior to biological screening, researchers must employ self-validating analytical systems. Below are the field-proven protocols for purity profiling and structural elucidation.



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Analytical workflow for validating the physicochemical properties of CAS 55808-53-2.

Protocol 1: HPLC-UV/MS for Purity and Lipophilicity Profiling

Causality & Rationale: A reversed-phase C18 column is utilized to assess purity. The addition of 0.1% Formic Acid to the mobile phase is a deliberate choice; it suppresses the ionization of the weakly basic isoxazole nitrogen, preventing secondary interactions with residual silanols on the column and ensuring sharp, symmetrical peak shapes.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 1.0 mg of CAS 55808-53-2 in 1.0 mL of LC-MS grade Methanol. Sonicate for 2 minutes to ensure complete dissolution.
- **Column Selection:** Equip the HPLC with a C18 column (e.g., 50 mm × 2.1 mm, 1.7 μm particle size).
- **Mobile Phase Setup:**

- Solvent A: 0.1% Formic Acid in Milli-Q Water.
- Solvent B: 0.1% Formic Acid in Acetonitrile.
- Gradient Elution: Run a linear gradient from 5% B to 95% B over 5.0 minutes at a flow rate of 0.4 mL/min.
- Detection: Monitor UV absorbance at 254 nm (optimal for the conjugated isoxazole π - system) and acquire positive mode ESI-MS data (expecting an $[M+H]^+$ peak at m/z 210.1).

Protocol 2: ^1H and ^{13}C NMR Structural Validation

Causality & Rationale: Deuterated chloroform (CDCl_3) is specifically selected over protic solvents like Methanol- d_4 . CDCl_3 provides a non-competing environment, preventing the rapid deuterium exchange of the urea N-H proton. This allows for the clear observation of the broad singlet corresponding to the urea N-H, which is critical for confirming the integrity of the linkage.

Step-by-Step Methodology:

- **Sample Preparation:** Dissolve 15 mg of the compound in 0.6 mL of CDCl_3 containing 0.03% v/v TMS (Tetramethylsilane) as an internal standard.
- **Instrument Tuning:** Transfer the solution to a 5 mm NMR tube and insert it into a 400 MHz (or higher) NMR spectrometer. Tune and match the probe to the ^1H and ^{13}C frequencies.
- **^1H NMR Acquisition:** Acquire 16 scans with a relaxation delay (D1) of 2.0 seconds. Key expected signals include the isoxazole aromatic proton (singlet, ~ 6.0 ppm), the urea N-H (broad singlet, ~ 7.5 ppm), and the aliphatic piperidine envelope (1.5–3.5 ppm).
- **^{13}C NMR Acquisition:** Acquire 512 scans with proton decoupling. Confirm the presence of the highly deshielded urea carbonyl carbon (~ 155 ppm) and the isoxazole carbons.

Mechanistic Insights & Pharmacokinetic Implications

The physicochemical properties of CAS 55808-53-2 make it an exceptional starting point for lead optimization. The urea linkage is a well-documented bioisostere that frequently enhances

target affinity through robust bidentate hydrogen bonding[2]. Furthermore, replacing highly basic amines with ureas is a proven strategy to mitigate hERG ion channel toxicity, a common cause of cardiotoxicity in drug development[4].

Because the piperidine nitrogen is locked in the urea resonance structure, the molecule avoids excessive lysosomal trapping (a phenomenon common in highly basic lipophilic amines), thereby improving its cytosolic distribution and overall volume of distribution (Vd). The 5-methylisoxazole ring provides a metabolic shield against cytochrome P450-mediated oxidation, making this scaffold highly resilient in in vivo models.

References

- Identification of a urea bioisostere of a triazole oxytocin antagonist Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL:[[Link](#)]
- Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis Source: RSC Advances (PMC) URL:[[Link](#)]

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